4-Deoxypyridoxine hydrochloride
Overview
Description
4-Deoxypyridoxine hydrochloride is a chemical compound known for its role as a vitamin B6 antagonist. It is structurally similar to pyridoxine (vitamin B6) but lacks the hydroxyl group at the 4-position, which is crucial for its biological activity.
Mechanism of Action
Target of Action
The primary targets of 4-Deoxypyridoxine Hydrochloride are the enzymes necessary for the regeneration of vitamin B6 . It also targets sphingosine-1-phosphate lyase , an enzyme involved in the metabolism of sphingolipids .
Mode of Action
This compound acts as a competitive inhibitor of the enzymes necessary for the regeneration of vitamin B6 . This means it binds to the active sites of these enzymes, preventing them from interacting with vitamin B6 and thus lowering its concentration . It also inhibits sphingosine-1-phosphate lyase, which plays a role in the regulation of cell growth and survival .
Biochemical Pathways
The inhibition of the enzymes necessary for the regeneration of vitamin B6 leads to a deficiency of this vitamin . Vitamin B6 is involved in various biochemical pathways, including amino acid metabolism, neurotransmitter synthesis, and immune function . Its deficiency can therefore have wide-ranging effects on the body’s biochemistry .
The inhibition of sphingosine-1-phosphate lyase disrupts the metabolism of sphingolipids . This can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The action of this compound can lead to a deficiency of vitamin B6, which can suppress the immune system . It can also prevent cell death of ex vivo animal pancreatic islets . This suggests that it could potentially be used to increase the viability of donor pancreatic tissue in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
4-Deoxypyridoxine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It lowers the concentration of vitamin B6 by competitively inhibiting some of the enzymes necessary for the regeneration of vitamin B6 . This interaction with enzymes and proteins significantly influences various biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits the transport of pyridoxine, pyridoxal, and pyridoxamine, reducing the growth of S. carlsbergensis cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been described as an inhibitor of sphingosine-1-phosphate lyase . This inhibition prevents cell death of ex vivo animal pancreatic islets, suggesting potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory properties in animal models of Trichinella spiralis infections
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxypyridoxine hydrochloride typically involves the modification of pyridoxine. One common method includes the reduction of pyridoxine to remove the hydroxyl group at the 4-position. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets analytical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxypyridoxine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can modify other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Scientific Research Applications
4-Deoxypyridoxine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its effects on vitamin B6 metabolism and its role as a vitamin B6 antagonist.
Medicine: Explored for its potential in treating conditions related to vitamin B6 deficiency and its immunosuppressive properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical methods
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
Pyridoxal: An active form of vitamin B6 involved in enzyme reactions.
Pyridoxamine: Another form of vitamin B6 with similar biological functions.
Uniqueness: 4-Deoxypyridoxine hydrochloride is unique due to its ability to inhibit vitamin B6 metabolism, making it a valuable tool in studying vitamin B6-related pathways and potential therapeutic applications .
Properties
IUPAC Name |
5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKKOQQIVLXUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-67-6 (Parent) | |
Record name | 4-Desoxypyridoxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163860 | |
Record name | 4-Desoxypyridoxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-51-6 | |
Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desoxypyridoxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxypyridoxine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Deoxypyridoxine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Desoxypyridoxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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